3-Fluoro-5-(pyridin-4-yl)benzoic acid

Catalog No.
S12803066
CAS No.
M.F
C12H8FNO2
M. Wt
217.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-(pyridin-4-yl)benzoic acid

Product Name

3-Fluoro-5-(pyridin-4-yl)benzoic acid

IUPAC Name

3-fluoro-5-pyridin-4-ylbenzoic acid

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

InChI

InChI=1S/C12H8FNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h1-7H,(H,15,16)

InChI Key

KVCSQFBCARNYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)F)C(=O)O

3-Fluoro-5-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2. It features a fluorine atom at the third position of the benzoic acid moiety and a pyridin-4-yl group attached at the fifth position. This compound is notable for its unique electronic properties imparted by the fluorine atom, which enhances its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  • Coupling Reactions: The pyridin-4-yl group can engage in coupling reactions, such as Heck or Sonogashira couplings.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction to yield different derivatives.

Common reagents for these reactions include palladium catalysts and bases like potassium carbonate, typically in solvents such as toluene or ethanol .

Research indicates that 3-Fluoro-5-(pyridin-4-yl)benzoic acid exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and receptor ligand, interacting with various biological macromolecules. The compound's ability to bind with enzymes may lead to inhibition or activation of their functions, influencing biochemical pathways .

The synthesis of 3-Fluoro-5-(pyridin-4-yl)benzoic acid typically involves:

  • Suzuki-Miyaura Coupling: This method combines 3-fluorobenzoic acid with 4-pyridylboronic acid under palladium catalysis. The reaction is conducted in an organic solvent like toluene or ethanol at elevated temperatures (80–100°C) .
  • Alternative Routes: Other synthetic approaches may include multi-step processes involving the reaction of benzoic acid derivatives with pyridine derivatives under acidic conditions .

Industrial production often employs optimized conditions to enhance yield and purity while minimizing environmental impact.

3-Fluoro-5-(pyridin-4-yl)benzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex molecules and pharmaceuticals.
  • Material Science: Used in developing advanced materials, including polymers and electronic components.
  • Biological Research: Investigated for potential therapeutic applications due to its biological activity .

Studies have shown that 3-Fluoro-5-(pyridin-4-yl)benzoic acid interacts with specific molecular targets, influencing cellular pathways. Its fluorine atom's electron-withdrawing properties enhance its binding affinity to biological targets, making it a subject of interest in drug discovery and development .

Several compounds share structural similarities with 3-Fluoro-5-(pyridin-4-yl)benzoic acid:

Compound NameKey FeaturesUniqueness
3-(Pyridin-4-yl)benzoic acidLacks fluorine; simpler structureNo electron-withdrawing effect from fluorine
4-(3-Carboxyphenyl)pyridineCarboxyl group at a different positionDifferent functional group positioning
3-(2-Chloropyridin-4-yl)benzoic acidContains chlorine instead of fluorineChlorine has different electronic properties

The presence of the fluorine atom in 3-Fluoro-5-(pyridin-4-yl)benzoic acid distinguishes it from these analogs, providing unique electronic characteristics that enhance its stability and reactivity in biochemical interactions .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.05390666 g/mol

Monoisotopic Mass

217.05390666 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types